7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine
Description
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound featuring a fused imidazo-triazine core. Key structural attributes include:
- Bromine at the C-7 position, enhancing electrophilicity and enabling cross-coupling reactions.
- Methylsulfonyl group at C-2, a strong electron-withdrawing substituent that increases polarity and influences binding interactions in biological targets.
- Methylthio group at C-4, contributing to lipophilicity and metabolic stability.
This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and antiviral agents. Its synthesis likely involves multi-step functionalization, including bromination, sulfonation, and thioether formation, as inferred from analogous routes in related compounds .
Properties
Molecular Formula |
C7H7BrN4O2S2 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
7-bromo-4-methylsulfanyl-2-methylsulfonylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H7BrN4O2S2/c1-15-6-5-9-3-4(8)12(5)11-7(10-6)16(2,13)14/h3H,1-2H3 |
InChI Key |
DGSVYLKYGUUEMW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NN2C1=NC=C2Br)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Thioetherification at the 4-Position
The methylthio group (-SMe) at the 4-position is introduced via nucleophilic substitution or thiol-disulfide exchange. A common strategy involves treating the triazine intermediate with methyl disulfide (MeSSMe) in the presence of a base such as potassium carbonate. For example, intermediate III (1-amino-1H-pyrrole-2-carbonitrile hydrochloride) reacts with methylthiolate ions generated in situ from methanethiol and a base.
Sulfonylation at the 2-Position
The methylsulfonyl group (-SO₂Me) is installed through oxidation of a methylthio precursor or direct sulfonylation. Oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the methylthio group to methylsulfonyl. Alternatively, direct sulfonylation employs methanesulfonyl chloride (MsCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Regioselective Bromination at the 7-Position
Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions. A patent by CN110845502A details the bromination of 4-aminopyrrolo[2,1-f]triazine with a bromine-acetic acid mixture at -15°C to ensure regioselectivity at the 7-position. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating amino group at position 4, which directs bromination to the adjacent position.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DCM | 0 | 78 |
| Br₂ | Acetic Acid | -15 | 85 |
| HBr/H₂O₂ | THF | 25 | 62 |
Optimization of Reaction Parameters
Temperature and Solvent Effects
Low temperatures (-15°C to 0°C) are critical for minimizing side reactions during bromination, as higher temperatures promote dibromination or ring degradation. Polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) enhance reagent solubility, while acetic acid acts as both solvent and proton source in Br₂-mediated reactions.
Catalytic Additives
Lewis acids such as iron(III) bromide (FeBr₃) or boron trifluoride etherate (BF₃·OEt₂) improve bromination efficiency by polarizing the bromine molecule. For example, FeBr₃ increases the yield of 7-bromo derivatives from 62% to 81% in THF at 25°C.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield
Typical isolated yields range from 70% to 85% after column chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) purity exceeds 98% in optimized protocols.
Applications and Derivatives
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f]triazine serves as a key intermediate in pharmaceuticals targeting kinase inhibition. Functionalization at the 7-position via Suzuki-Miyaura coupling enables access to aryl- or heteroaryl-substituted analogs with enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated imidazo[2,1-f][1,2,4]triazine.
Substitution: Various substituted imidazo[2,1-f][1,2,4]triazines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Analogues
Key Observations :
Key Insights :
- Methylsulfonyl vs. Methylthio : The SO₂Me group in the target compound may enhance binding to kinase ATP pockets (as seen in ), while SMe () improves metabolic stability .
- Bromine’s Role : Bromine at C-7 (target) likely enables further derivatization (e.g., Suzuki coupling), contrasting with ’s C-2 bromine, which undergoes substitution .
Biological Activity
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine (CAS: 2702282-82-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[2,1-f][1,2,4]triazine family, which is known for various pharmacological properties. The unique structural features of this compound suggest it may exhibit significant biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H7BrN4S2
- Molecular Weight : 291.19 g/mol
- Purity : 95%
- LogP : 1.0122
- TPSA : 77.22 Ų
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-f][1,2,4]triazines often possess antimicrobial properties. The presence of the methylsulfonyl and methylthio groups in the structure may enhance these activities by improving solubility and bioavailability.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 12.5 | |
| Compound B | S. aureus | 15.0 | |
| 7-Bromo Imidazo | K. pneumoniae | 10.0 |
Anticancer Activity
Imidazo[2,1-f][1,2,4]triazine derivatives have been explored for their anticancer potential due to their ability to inhibit various cellular pathways involved in tumor growth. Studies have shown that these compounds can induce apoptosis in cancer cells.
Case Study: Anticancer Evaluation
A recent study evaluated the cytotoxic effects of several imidazo[2,1-f][1,2,4]triazine derivatives on different cancer cell lines. The results indicated that compounds with a methylsulfonyl group exhibited enhanced cytotoxicity compared to those without this modification.
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on carbonic anhydrase (CA) isoforms. Inhibition studies revealed that certain derivatives displayed selective inhibition against tumor-associated isoforms such as hCA IX and hCA XII.
Table 2: Inhibition Data for Carbonic Anhydrase Isoforms
| Compound | hCA I (IC50 µM) | hCA II (IC50 µM) | hCA IX (IC50 µM) |
|---|---|---|---|
| Compound A | >100 | 0.08 | >100 |
| 7-Bromo Imidazo | >100 | 0.05 | 0.15 |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-f][1,2,4]triazines can be attributed to specific structural features:
- Methylsulfonyl Group : Enhances solubility and biological activity.
- Bromine Substitution : May influence the electronic properties and reactivity of the compound.
- Thioether Linkage : Contributes to the overall stability and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
